((1R,2S)-cyclobutane-1,2-diyl)dimethanamine
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Overview
Description
((1R,2S)-cyclobutane-1,2-diyl)dimethanamine: is a chiral compound with two stereocenters, making it an interesting subject for stereochemical studies. The compound’s unique structure, featuring a cyclobutane ring with two methanamine groups, lends itself to various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((1R,2S)-cyclobutane-1,2-diyl)dimethanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclobutane derivative with a suitable amine source. For instance, the reaction of cyclobutane-1,2-diol with methanamine under acidic conditions can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process often includes crystallization or chromatography techniques to isolate the desired enantiomer .
Chemical Reactions Analysis
Types of Reactions: ((1R,2S)-cyclobutane-1,2-diyl)dimethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Alkyl halides, acyl chlorides
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Amine derivatives
Substitution: Substituted amines
Scientific Research Applications
Chemistry: In chemistry, ((1R,2S)-cyclobutane-1,2-diyl)dimethanamine is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying stereochemical effects in reactions .
Biology: The compound’s amine groups allow it to interact with biological molecules, making it useful in the design of enzyme inhibitors and other biologically active compounds .
Medicine: In medicine, this compound derivatives are explored for their potential therapeutic properties, including as potential treatments for neurological disorders .
Industry: Industrially, the compound is used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with unique properties .
Mechanism of Action
The mechanism of action of ((1R,2S)-cyclobutane-1,2-diyl)dimethanamine involves its interaction with specific molecular targets. The compound’s amine groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. For example, in biological systems, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access .
Comparison with Similar Compounds
(1R,2S)-2-Phenylcyclopropanaminium: This compound shares a similar chiral structure but with a cyclopropane ring instead of a cyclobutane ring.
(1R,2S)-2,6-Dimethyl-1-amidoindane: Another chiral compound with different functional groups and applications.
Uniqueness: ((1R,2S)-cyclobutane-1,2-diyl)dimethanamine is unique due to its cyclobutane ring, which imparts distinct steric and electronic properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C6H14N2 |
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Molecular Weight |
114.19 g/mol |
IUPAC Name |
[(1R,2S)-2-(aminomethyl)cyclobutyl]methanamine |
InChI |
InChI=1S/C6H14N2/c7-3-5-1-2-6(5)4-8/h5-6H,1-4,7-8H2/t5-,6+ |
InChI Key |
ZBLACDIKXKCJGF-OLQVQODUSA-N |
Isomeric SMILES |
C1C[C@H]([C@H]1CN)CN |
Canonical SMILES |
C1CC(C1CN)CN |
Origin of Product |
United States |
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